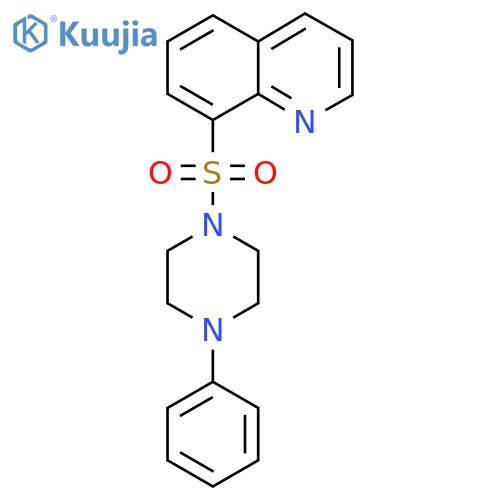

Cas no 324779-60-4 (4-Phenyl-1-(8-quinolylsulfonyl)piperazine)

4-Phenyl-1-(8-quinolylsulfonyl)piperazine 化学的及び物理的性質

名前と識別子

-

- 4-PHENYL-1-(8-QUINOLYLSULFONYL)PIPERAZINE

- 8-(4-Phenyl-piperazine-1-sulfonyl)-quinoline

- 8-[(4-phenylpiperazin-1-yl)sulfonyl]quinoline

- CBMicro_037404

- Cambridge id 5922448

- Oprea1_468271

- MLS000123235

- HMS2438J16

- STK332860

- BAS 03379592

- SMR000123862

- ST50775908

- 8-(4-phenylpiperazin-1-yl)sulfonylquinoline

- 4-Phenyl-1-(8-quinolylsulfonyl)piperazine

-

- MDL: MFCD01353399

- インチ: 1S/C19H19N3O2S/c23-25(24,18-10-4-6-16-7-5-11-20-19(16)18)22-14-12-21(13-15-22)17-8-2-1-3-9-17/h1-11H,12-15H2

- InChIKey: JFJQCQAUBVYCLI-UHFFFAOYSA-N

- SMILES: S(C1=CC=CC2=CC=CN=C12)(N1CCN(C2C=CC=CC=2)CC1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 25

- 回転可能化学結合数: 3

- 複雑さ: 533

- XLogP3: 2.3

- トポロジー分子極性表面積: 61.9

4-Phenyl-1-(8-quinolylsulfonyl)piperazine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB164654-5 g |

4-Phenyl-1-(8-quinolylsulfonyl)piperazine |

324779-60-4 | 5g |

€377.50 | 2023-05-08 | ||

| abcr | AB164654-10 g |

4-Phenyl-1-(8-quinolylsulfonyl)piperazine |

324779-60-4 | 10g |

€482.50 | 2023-05-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403684-10mg |

8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline |

324779-60-4 | 98% | 10mg |

¥819 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403684-1mg |

8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline |

324779-60-4 | 98% | 1mg |

¥445 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403684-5mg |

8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline |

324779-60-4 | 98% | 5mg |

¥682 | 2023-04-14 | |

| abcr | AB164654-1 g |

4-Phenyl-1-(8-quinolylsulfonyl)piperazine |

324779-60-4 | 1g |

€211.30 | 2023-05-08 | ||

| abcr | AB164654-5g |

4-Phenyl-1-(8-quinolylsulfonyl)piperazine; . |

324779-60-4 | 5g |

€377.50 | 2024-06-10 | ||

| abcr | AB164654-10g |

4-Phenyl-1-(8-quinolylsulfonyl)piperazine; . |

324779-60-4 | 10g |

€482.50 | 2024-06-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403684-50mg |

8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline |

324779-60-4 | 98% | 50mg |

¥1328 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403684-500mg |

8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline |

324779-60-4 | 98% | 500mg |

¥5419 | 2023-04-14 |

4-Phenyl-1-(8-quinolylsulfonyl)piperazine 関連文献

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

4-Phenyl-1-(8-quinolylsulfonyl)piperazineに関する追加情報

Introducing 4-Phenyl-1-(8-quinolylsulfonyl)piperazine (CAS No. 324779-60-4): A Compound with Promising Applications in Modern Medicinal Chemistry

The compound 4-Phenyl-1-(8-quinolylsulfonyl)piperazine (CAS No. 324779-60-4) represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of medicinal chemistry. Its molecular composition, featuring a piperazine ring conjugated with a phenyl group and an 8-quinolylsulfonyl moiety, positions it as a versatile scaffold for the development of novel therapeutic agents.

The piperazine core is a well-established pharmacophore in drug design, known for its ability to interact with various biological targets, including enzymes and receptors. This structural motif is prevalent in a wide range of approved drugs, underscoring its importance in medicinal chemistry. The introduction of the phenyl group at the 4-position further enhances the compound's potential by introducing hydrophobic interactions and electronic effects that can modulate its biological activity.

The 8-quinolylsulfonyl substituent adds an additional layer of complexity to the molecule. Quinolines are a class of heterocyclic compounds that have long been recognized for their pharmacological properties. They exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The sulfonyl group, on the other hand, is known to increase the water solubility and metabolic stability of molecules, making it an attractive feature for drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes such as protein kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders. Additionally, the quinolylsulfonyl moiety could potentially interact with DNA or RNA, opening up possibilities for applications in antiviral therapies.

In vitro studies have begun to explore the pharmacological profile of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine. Initial results indicate that the compound demonstrates moderate affinity for certain protein kinase targets, suggesting its potential as a lead compound for further optimization. The presence of both hydrophobic and hydrophilic regions in its structure allows it to engage multiple binding sites on biological targets, which could enhance its therapeutic efficacy.

The synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the quinolylsulfonyl group necessitates specialized synthetic methodologies, such as sulfonylation reactions under controlled conditions. Advances in synthetic chemistry have made it possible to streamline these processes, making the preparation of complex molecules like this one more accessible.

One of the most promising applications of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine lies in its potential as an intermediate in the synthesis of more complex drug candidates. By serving as a building block, this compound can be modified further to create novel molecules with enhanced pharmacological properties. For instance, appending additional functional groups or exploring different substituents could lead to derivatives with improved solubility, bioavailability, or target specificity.

The field of medicinal chemistry is constantly evolving, driven by new discoveries and technological innovations. As our understanding of disease mechanisms grows, so does the demand for innovative therapeutic solutions. Compounds like 4-Phenyl-1-(8-quinolylsulfonyl)piperazine represent the cutting edge of drug discovery efforts, offering hope for treating some of today's most challenging diseases.

Future research will likely focus on elucidating the detailed mechanism of action of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine, identifying new biological targets it interacts with, and optimizing its chemical structure for improved efficacy and safety. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in translating this promising compound into viable therapeutic agents.

In conclusion,4-Phenyl-1-(8-quinolylsulfonyl)piperazine (CAS No. 324779-60-4) is a structurally intriguing molecule with significant potential in modern medicinal chemistry. Its unique combination of pharmacophores positions it as a valuable tool for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications and optimize its properties,this compound promises to contribute substantially to advancements in therapeutic development.

324779-60-4 (4-Phenyl-1-(8-quinolylsulfonyl)piperazine) Related Products

- 2229121-30-4(3-(2,6-Dichloropyridin-4-yl)butan-1-amine)

- 1316222-38-4(N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine)

- 2171239-19-1((2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

- 1416341-43-9([1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid)

- 1220021-42-0(3-Azetidinyl cyclopentanecarboxylate)

- 38778-30-2(muristerone a)

- 1803544-88-8(4-Amino-6-(aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine)

- 476323-53-2(3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide)

- 2171941-61-8(2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid)

- 2228745-89-7(1-(3,3-difluorocyclobutyl)cyclohexan-1-amine)